(3,4-dimethylphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
(3,4-dimethylphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride: . This compound features a complex structure that includes a phenyl ring with two methyl groups, a piperazine ring substituted with a methyl-imidazole group, and a methanone group, all in hydrochloride form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the phenyl and piperazine components. The phenyl component can be synthesized through Friedel-Crafts alkylation, while the piperazine component can be prepared via cyclization reactions. The final step involves coupling these components under specific reaction conditions, such as using a suitable catalyst and controlling the temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated systems may be employed to ensure consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The imidazole ring can be reduced to form imidazolines or other reduced derivatives.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, are used for substitution reactions.
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized phenyl derivatives.
Reduction: : Imidazolines and other reduced imidazole derivatives.
Substitution: : Substituted piperazines with various functional groups.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of both methyl groups on the phenyl ring and the methyl-imidazole substitution on the piperazine ring. Similar compounds include:
(3-methoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride: : Similar structure but with a methoxy group instead of methyl groups on the phenyl ring.
(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride: : Lacks the phenyl ring substitution.
These compounds may have different biological activities and applications due to their structural differences.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O.ClH/c1-13-4-5-15(12-14(13)2)16(22)20-8-10-21(11-9-20)17-18-6-7-19(17)3;/h4-7,12H,8-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZVAQBUOKRMOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=CN3C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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